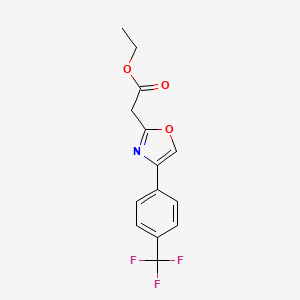

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-2-20-13(19)7-12-18-11(8-21-12)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNBCGHOLSYIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CO1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tellurium/Iodine-Catalyzed Cyclization of Ketoxime Acetates

The tellurium-mediated synthesis of 2-(trifluoromethyl)oxazoles, as demonstrated by Chen et al., offers a robust pathway for constructing the oxazole ring. In this method, acetophenone oxime acetate derivatives react with trifluoroacetic anhydride (TFAA) in the presence of elemental tellurium (Te) and iodine (I₂) at 120°C in toluene. For Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate, the starting material would be 4-(trifluoromethyl)acetophenone oxime acetate.

-

Combine 4-(trifluoromethyl)acetophenone oxime acetate (1.0 mmol), TFAA (2.0 mmol), Te (1.0 mmol), and I₂ (0.2 mmol) in toluene.

-

Heat at 120°C for 4 hours under inert conditions.

-

Purify via column chromatography (n-pentane/ethyl acetate) to isolate the oxazole intermediate.

This method achieves cyclization through a proposed radical mechanism, with Te facilitating single-electron transfers. The reaction tolerates electron-withdrawing groups like trifluoromethyl, yielding 4-aryl-2-(trifluoromethyl)oxazoles in up to 95% yield. However, scalability trials on a 10 mmol scale showed reduced yields (71%), attributed to increased byproduct formation during larger-scale reactions.

Functionalization with Acetate Side Chains

Hantzsch Oxazole Synthesis with Regioselective Substitution

Classic Hantzsch Methodology

The Hantzsch reaction, involving α-halo ketones and amides, provides a modular route to oxazoles. For the target compound:

-

Substrate Preparation :

-

α-Chloroacetophenone derivative: 4-(4-(Trifluoromethyl)phenyl)-2-chloroacetophenone.

-

Amide component: Ethyl glycinate (to introduce the acetate side chain).

-

-

Cyclization :

-

React α-chloroacetophenone with ethyl glycinate in ethanol at reflux for 6–8 hours.

-

Acidic workup (HCl) induces cyclodehydration.

-

Advantages :

-

High regioselectivity for 2,4-disubstituted oxazoles.

Limitations :

-

Moderate yields (50–65%) due to competing side reactions.

-

Requires stoichiometric amounts of corrosive reagents (e.g., PCl₅).

Photoredox-Catalyzed Radical Addition for Late-Stage Fluorination

Radical Functionalization of Methylene-2-oxazolines

Recent advances in photoredox catalysis enable the introduction of fluorinated groups under mild conditions. While not directly applied to the target compound, this method offers insights for modifying analogous structures:

-

Substrate : Methylene-2-oxazoline precursor.

-

Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED irradiation.

-

Fluorine Source : Selectfluor® or NFSI.

Outcomes :

-

Quaternary C–F bond formation with >80% enantiomeric excess (ee).

-

Adaptable to ester-containing substrates, suggesting potential for ethyl acetate side-chain retention.

Analytical Validation and Comparative Assessment

Spectroscopic Characterization

Method Comparison

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Tellurium Cyclization | 71–95 | Moderate | High (Te, I₂) |

| Hantzsch Synthesis | 50–65 | High | Moderate (PCl₅) |

| Photoredox Catalysis | 60–80 | Low | Low (organic solvents) |

Chemical Reactions Analysis

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate has been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that oxazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

-

Antimicrobial Activity

- The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against bacterial strains, revealing promising results in inhibiting growth. Studies have demonstrated that oxazole derivatives can act against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as antimicrobial agents .

-

Pharmaceutical Development

- This compound may serve as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows for modifications that could enhance efficacy or reduce side effects in therapeutic applications. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in drug design .

Case Studies

-

Anticancer Activity Evaluation

- A study conducted by the National Cancer Institute evaluated various oxazole derivatives for their cytotoxicity against a panel of cancer cell lines. This compound was included in these evaluations, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

-

Antimicrobial Screening

- Research published in RSC Advances highlighted the antimicrobial screening of various oxazole derivatives, including those structurally related to this compound. Results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparative Data Table

*Theoretical values for the target compound are inferred from analogs.

Key Research Findings

- Role of Trifluoromethyl Groups : The -CF₃ group improves metabolic resistance and lipophilicity, critical for both agrochemicals ( ) and pharmaceuticals ( ).

- Heterocyclic Cores: Oxazole rings (target compound) vs. thiazole () or thiazolidinone () alter aromaticity and hydrogen-bonding capacity, impacting target selectivity .

- Synthetic Feasibility : High yields in thiazole-urea derivatives () suggest scalable methods for analogous oxazole-based syntheses .

Biological Activity

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate, with the CAS number 1403883-96-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxazole derivatives found that they possess notable antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a potential for development as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Oxazole Derivative A | 32 | Bacterial |

| Oxazole Derivative B | 16 | Fungal |

2. Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in several studies. This compound was tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Cytotoxic |

| HeLa (Cervical Cancer) | 30 | Cytotoxic |

3. Anti-inflammatory Activity

Inflammation-related studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages . This effect could be attributed to the modulation of NF-kB signaling pathways.

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal evaluated various oxazole derivatives for their biological activities. The findings suggested that modifications in the oxazole ring can significantly enhance both antimicrobial and anticancer properties. The study highlighted how substituents like trifluoromethyl groups improve efficacy against targeted pathways in cancer cells .

Q & A

Q. Advanced

- Temperature Control : Maintain -78°C to avoid over-reduction .

- Quenching : Use methanol or Rochelle’s salt to safely deactivate excess DIBAL-H.

- Moisture Sensitivity : Conduct reactions under nitrogen with anhydrous solvents (e.g., THF) .

How can derivatization strategies expand the utility of this compound in drug discovery?

Q. Advanced

- Ester Hydrolysis : Convert to carboxylic acid for salt formation or amide coupling .

- Click Chemistry : Introduce triazole rings via azide-alkyne cycloaddition on the oxazole nitrogen .

- Fluorophore Conjugation : Attach coumarin or BODIPY derivatives for cellular imaging .

What mechanistic insights explain the formation of oxazole intermediates?

Advanced

Oxazole rings form via cyclocondensation between α-halo ketones and thioamides. The mechanism involves nucleophilic attack by the thioamide’s sulfur, followed by dehydrohalogenation. DFT calculations can model transition states to optimize ring closure .

How should conflicting spectral data (e.g., NMR vs. LCMS) be resolved?

Basic

Cross-validate with multiple techniques:

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm).

- Elemental Analysis : Verify C/H/N ratios .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments .

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced

- Continuous Flow Reactors : Improve heat transfer in exothermic steps (e.g., cyclization).

- Crystallization Optimization : Use solvent anti-solvent pairs (e.g., ethyl acetate/hexane) for high-purity bulk material .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.